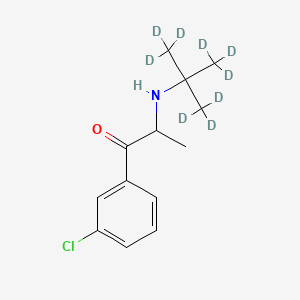

Bupropion D9

描述

The Role of Stable Isotope Labeling in Modern Drug Discovery and Development

Stable isotope labeling is a critical technique in the pharmaceutical industry, providing deep insights into the behavior of drugs within biological systems. nih.gov By incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) into a drug molecule, researchers can accurately trace its path and transformation within an organism. umich.edunih.gov This ability to track molecules is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which are crucial parameters for evaluating its safety and efficacy. nih.govnih.gov

The use of stable isotopes offers a significant advantage over radioactive isotopes as they are non-radioactive, ensuring safety for use in clinical studies and for the researchers handling them. umich.edu This safety profile allows for more flexible study designs, including the possibility of administering labeled compounds to healthy volunteers to study drug metabolism in humans at very early stages of development. umich.edu The precision afforded by stable isotope labeling, particularly when coupled with sensitive analytical techniques like mass spectrometry, accelerates the drug development process by enabling scientists to make informed decisions earlier. nih.gov

Principles of Deuteration as a Strategy for Investigating Drug Pharmacokinetics and Metabolism

Deuteration, the specific substitution of hydrogen with deuterium, is a key strategy in pharmaceutical research to investigate the pharmacokinetics and metabolism of a drug. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This difference in bond strength can lead to the "kinetic isotope effect," where the rate of a chemical reaction, particularly one involving the breaking of a C-H bond, is slowed down when hydrogen is replaced by deuterium. nih.gov

Many drug metabolism processes, often mediated by cytochrome P450 enzymes, involve the cleavage of C-H bonds. aplenzin.com By strategically placing deuterium atoms at metabolically vulnerable positions on a drug molecule, researchers can slow down its metabolism. nih.gov This can lead to several potential benefits, including:

Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life, meaning the drug stays in the body for a longer period. This could potentially lead to less frequent dosing for patients. nih.govnih.gov

Reduced Formation of Metabolites: In some cases, drug metabolites can be responsible for adverse effects or have different pharmacological activity than the parent drug. Deuteration can reduce the formation of such metabolites. nih.gov

Enhanced Metabolic Stability: Increased resistance to metabolic breakdown can lead to higher exposure of the parent drug, potentially enhancing its therapeutic effect. aplenzin.com

It is important to note that the effects of deuteration are not always predictable and need to be evaluated on a case-by-case basis. nih.gov

Significance of Deuterated Analogs as Essential Research Tools and Analytical Internal Standards

Deuterated analogs of pharmaceutical compounds, such as Bupropion (B1668061) D9, are invaluable research tools and are particularly crucial as internal standards in quantitative bioanalysis. researchgate.net An internal standard is a compound with similar physicochemical properties to the analyte (the substance being measured) that is added in a known quantity to a sample before analysis. researchgate.net

The use of a deuterated analog as an internal standard is considered the gold standard in mass spectrometry-based bioanalysis for several reasons: researchgate.netresearchgate.net

Similar Chemical and Physical Properties: A deuterated standard behaves almost identically to the non-deuterated analyte during sample extraction, chromatography, and ionization in the mass spectrometer. This ensures that any sample loss or variation during the analytical process affects both the analyte and the internal standard equally, leading to more accurate and precise quantification. researchgate.net

Distinct Mass-to-Charge Ratio: Despite their similar behavior, the deuterated standard has a higher mass than the analyte due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling simultaneous and independent measurement. researchgate.net

Correction for Matrix Effects: Biological samples like plasma or urine are complex matrices that can interfere with the analysis. A deuterated internal standard helps to compensate for these "matrix effects," ensuring the reliability of the analytical method. researchgate.net

Bupropion D9 serves as an excellent example of a deuterated analog used as an internal standard for the quantification of bupropion and its metabolites in various biological matrices. nih.govnih.gov Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for the accurate and precise measurement of bupropion concentrations in pharmacokinetic and clinical studies. nih.gov

This compound: An In-Depth Look

This compound is a deuterated form of bupropion, a widely used antidepressant and smoking cessation aid. In this compound, nine hydrogen atoms on the tert-butyl group have been replaced with deuterium atoms. This specific isotopic labeling makes it an essential tool in pharmaceutical research and analysis.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one |

| Molecular Formula | C₁₃H₉ClD₉NO |

| Molecular Weight | 248.79 g/mol |

| CAS Number | 150988-80-0 |

| Appearance | Typically a solid |

| Solubility | Soluble in methanol (B129727) |

Data sourced from PubChem CID 25235328 nih.gov

Research Findings on this compound

Research on this compound has primarily focused on its application as an internal standard in analytical methods and its use in studying the metabolism of bupropion.

Numerous validated analytical methods utilize this compound as an internal standard for the quantification of bupropion and its major metabolites, including hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion, in human plasma and other biological fluids. nih.govnih.govresearchgate.net These methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are crucial for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

The use of this compound ensures the accuracy and precision of these assays by compensating for variability in sample preparation and instrument response. nih.gov For instance, in a typical LC-MS/MS analysis, specific precursor-to-product ion transitions are monitored for both bupropion and this compound.

Table of Mass Spectrometry Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Bupropion | 240.20 | 183.90 |

| This compound | 249.20 | 131.00 |

Data from a representative LC-MS/MS method. nih.gov

The distinct mass-to-charge ratio of this compound allows for its clear differentiation from the non-deuterated bupropion, while its similar chromatographic behavior ensures reliable quantification. nih.gov

Stable isotope-labeled compounds like this compound are also powerful tools for elucidating metabolic pathways. In a stable-isotope assisted metabolite identification study, researchers used d9-bupropion with a liver enzyme system (S9) to track the formation of its metabolites. turkjps.org This approach allows for the unambiguous identification of drug-related metabolites in complex biological matrices. The mass shift introduced by the deuterium label helps to distinguish true metabolites from endogenous compounds. The study demonstrated the formation of deuterated metabolites, such as d8-(2S,3S)-hydroxybupropion and d9-4′-hydroxybupropion, confirming the metabolic pathways of bupropion. turkjps.org

This compound exemplifies the critical role of deuterated compounds in modern pharmaceutical science. Its primary and well-established application as an internal standard in bioanalytical methods underscores the importance of stable isotope labeling for ensuring the accuracy and reliability of pharmacokinetic and clinical data. Furthermore, its use in metabolite identification studies highlights the utility of deuteration as a strategy to investigate the complex metabolic fate of drugs. While the direct impact of deuteration on the pharmacokinetic profile of bupropion itself is an area of ongoing scientific interest, the current body of research firmly establishes this compound as an indispensable tool for researchers working to understand the disposition and therapeutic action of bupropion.

Structure

3D Structure

属性

IUPAC Name |

1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3/i2D3,3D3,4D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPWIUOZRMYNY-WVZRYRIDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(C)C(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649420 | |

| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150988-80-0 | |

| Record name | 1-(3-Chlorophenyl)-2-{[2-(~2~H_3_)methyl(~2~H_6_)propan-2-yl]amino}propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Techniques Employing Bupropion D9

Mass Spectrometry-Based Quantification in Research Settings

Mass spectrometry (MS) coupled with chromatographic separation techniques offers unparalleled sensitivity and selectivity for analyzing pharmaceuticals and their metabolites. Bupropion-D9 is integral to these methods, ensuring robust quantification.

LC-MS/MS is a cornerstone technique for quantifying bupropion (B1668061) and its metabolites in biological fluids such as plasma and urine. These methods typically involve sample preparation steps like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry. Deuterated internal standards, such as Bupropion-D9, are routinely employed to compensate for variations in sample preparation, extraction efficiency, and matrix effects.

Studies have detailed the development and validation of LC-MS/MS assays for bupropion and its metabolites, including hydroxybupropion (B195616), erythrohydrobupropion, and threohydrobupropion nih.govijper.orgoup.comresearchgate.netitmedicalteam.plresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.net. These methods often utilize reversed-phase chromatography on C18 columns with mobile phases comprising aqueous buffers and organic solvents like methanol (B129727) or acetonitrile. Detection is typically performed using electrospray ionization (ESI) in positive ion mode, with specific precursor-to-product ion transitions monitored via Multiple Reaction Monitoring (MRM) nih.govitmedicalteam.plresearchgate.netresearchgate.netnih.govresearchgate.net. For instance, common transitions for bupropion and Bupropion-D9 involve precursor ions around m/z 240 and m/z 249, respectively, with characteristic fragment ions itmedicalteam.plresearchgate.net. The use of Bupropion-D9 has been shown to mitigate matrix effects and ion suppression, thereby improving assay accuracy and precision ijper.orgoup.comresearchgate.netoup.com.

While LC-MS/MS is more prevalent for bupropion due to its polarity, GC-MS is also a valuable technique for analyzing certain compounds, particularly when coupled with derivatization. Deuterated internal standards, including Bupropion-D9, are essential for GC-MS analysis to correct for instrumental drift and sample matrix variations sigmaaldrich.comcaymanchem.com. GC-MS applications for deuterated compounds in general research settings, such as wastewater analysis, highlight the importance of using deuterated internal standards to improve the accuracy of quantification by compensating for bias caused by matrix effects or variations in analyte volatility vcu.edu. Although specific GC-MS methods for bupropion-D9 are less frequently reported compared to LC-MS/MS, its suitability for GC-MS analysis in forensic and toxicological applications is acknowledged sigmaaldrich.comcaymanchem.com.

The development and validation of MRM assays are critical for sensitive and selective quantification. MRM involves monitoring specific precursor ion → fragment ion transitions, providing high specificity. For deuterated analytes like Bupropion-D9, the selection of appropriate MRM transitions is crucial for distinguishing them from the unlabeled analyte and other matrix components pubpub.orgproteomics.com.au.

Validation of MRM assays typically includes assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ) nih.govijper.orgitmedicalteam.plresearchgate.netresearchgate.netnih.govresearchgate.netnih.govrjptonline.org. Studies have demonstrated that using deuterated internal standards like Bupropion-D9 in MRM assays significantly enhances analytical performance. For example, specific MRM transitions for bupropion (e.g., m/z 240 → 184) and Bupropion-D9 (e.g., m/z 249 → 185) have been established and validated for quantitative analysis itmedicalteam.plresearchgate.net. The development of robust MRM assays ensures reliable quantification in various research settings, including bioequivalence studies itmedicalteam.plresearchgate.net.

Bupropion-D9 as an Internal Standard in Bioanalytical Research Assays

Bupropion-D9 serves as an indispensable internal standard (IS) in bioanalytical research due to its structural similarity to bupropion, differing only by the substitution of nine hydrogen atoms with deuterium (B1214612). This isotopic labeling ensures that Bupropion-D9 behaves identically to bupropion during sample preparation and ionization, making it ideal for quantitative mass spectrometry.

Complex biological samples, such as plasma and urine, often contain co-extracted endogenous substances that can interfere with the ionization process of the analyte, leading to matrix effects and ion suppression or enhancement. These phenomena can significantly compromise the accuracy of quantitative measurements. Bupropion-D9, when used as an internal standard, effectively compensates for these matrix-induced variations. Studies have reported minimal matrix effects or ion suppression when using Bupropion-D9 as an IS in LC-MS/MS analyses, confirming its utility in mitigating these analytical challenges ijper.orgoup.comresearchgate.netoup.com. The close co-elution and similar ionization efficiency of Bupropion-D9 with bupropion ensure that any changes in ionization caused by the sample matrix affect both compounds similarly, thus canceling out their effects on the measured ratio.

Rigorous Method Validation Parameters for Research Use

The reliability of any analytical method hinges on its thorough validation. Bupropion-D9 plays a vital role in validating these parameters, ensuring the method's suitability for research and clinical applications.

Selectivity is demonstrated by the absence of significant interference from endogenous matrix components or other co-administered drugs at the retention times of the analytes and the internal standard researchgate.netijper.orgitmedicalteam.plresearchgate.netmdpi.com. Methods are designed to ensure that the chosen mass transitions and chromatographic separation effectively distinguish Bupropion-D9 from bupropion and its metabolites, as well as from other compounds present in the sample matrix.

Sensitivity is typically evaluated through the determination of the Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD). These parameters define the lowest concentration at which an analyte can be reliably quantified with acceptable accuracy and precision. Various studies have reported LLOQ values for bupropion and its metabolites, often in the low ng/mL range, when using Bupropion-D9 as the internal standard researchgate.netijper.orgitmedicalteam.plnih.govresearchgate.netmdpi.comoup.com.

Linearity is assessed by constructing calibration curves using standards spiked at various concentrations. The method must demonstrate a consistent and reproducible linear relationship between the analyte concentration and the instrument response over a defined range. Typically, correlation coefficients (R²) greater than 0.99 are required, indicating a strong linear correlation ijper.orgresearchgate.netresearchgate.netturkjps.orglcms.czwisdomlib.orgfrontiersin.orgnih.gov.

Table 1: Linearity Ranges and Correlation Coefficients for Bupropion and Metabolites

| Analyte | Linearity Range (ng/mL) | Typical R² Value |

| Bupropion | 1.00 – 304.65 researchgate.netitmedicalteam.pl | > 0.99 ijper.orglcms.cz |

| Bupropion | 5 – 1000 fda.govresearchgate.netoup.com | > 0.99 researchgate.netresearchgate.net |

| Bupropion | 0.1 – 350 researchgate.net | |

| Hydroxybupropion | 3.00 – 801.78 researchgate.netitmedicalteam.pl | > 0.99 ijper.orglcms.cz |

| Hydroxybupropion | 10 – 2000 fda.govresearchgate.netoup.com | > 0.99 researchgate.netresearchgate.net |

| Hydroxybupropion | 0.1 – 600 researchgate.net | |

| Erythrohydrobupropion | 0.5 – 100 ijper.org | |

| Threohydrobupropion | 2.0 – 500 ijper.org |

Recovery refers to the efficiency of the sample preparation process in extracting the analyte from the matrix. It is typically determined by comparing the response of analytes extracted from spiked samples to the response of analytes spiked directly into the final reconstitution solution. Studies have reported mean percent recoveries for Bupropion and Bupropion-D9, often exceeding 58% and 66%, respectively researchgate.netitmedicalteam.pl. Other studies indicate recoveries greater than 84.7% for bupropion cuny.edu or generally above 55% oup.comresearchgate.net.

Stability is a critical validation parameter, assessing whether the analyte and internal standard remain stable throughout the sample preparation, storage, and analytical process. Various stability studies are conducted, including:

Bench-top stability: Stability of samples at room temperature.

Stock solution stability: Stability of concentrated analyte solutions under refrigerated or room temperature conditions.

Dilution integrity: Accuracy and precision after diluting high-concentration samples.

Auto-sampler stability: Stability of samples stored in the autosampler.

Freeze-thaw stability: Stability after multiple freeze-thaw cycles.

Long-term stability: Stability of samples stored at ultra-low temperatures (e.g., -65°C or -80°C).

Wet/dry extract stability: Stability of extracted analytes before reconstitution.

Bupropion itself can be unstable in aqueous solutions but is generally stable when stored in frozen plasma clearsynth.com. Methods employing Bupropion-D9 have demonstrated that analytes are stable under various conditions, including freeze-thaw cycles and during storage in the instrument autosampler nih.gov.

Table 2: Sensitivity (LLOQ/LOQ) for Bupropion and Metabolites

| Analyte | LLOQ/LOQ (ng/mL) | Reference |

| Bupropion | 1.00 | researchgate.netitmedicalteam.pl |

| Bupropion | 1.75 | ijper.org |

| Bupropion | 0.5 | nih.gov |

| Bupropion | 1 | researchgate.netoup.com |

| Bupropion | 2 | mdpi.com |

| Hydroxybupropion | 3.00 | researchgate.netitmedicalteam.pl |

| Hydroxybupropion | 5.0 | ijper.org |

| Hydroxybupropion | 2 | nih.gov |

| Hydroxybupropion | 2 | researchgate.netoup.com |

| Hydroxybupropion | 2 | mdpi.com |

| Erythrohydrobupropion | 0.5 | ijper.org |

| Threohydrobupropion | 2.0 | ijper.org |

Table 3: Recovery of Bupropion and its Isotopically Labeled Standard

| Analyte | Mean Percent Recovery (%) | Precision (% CV) | Reference |

| Bupropion | 58.443 | 1.01 | researchgate.netitmedicalteam.pl |

| Bupropion-D9 | 66.513 | 3.91 | researchgate.netitmedicalteam.pl |

| Hydroxybupropion | 62.327 | 2.99 | researchgate.netitmedicalteam.pl |

| Bupropion | > 84.7 | N/A | cuny.edu |

Compound List:

Bupropion

Bupropion-D9

Hydroxybupropion

Erythrohydrobupropion

Threohydrobupropion

In Vitro Metabolic Investigations Utilizing Bupropion D9

Enzymatic Biotransformation Studies of Deuterated Bupropion (B1668061)

Deuterated bupropion analogs have been employed to dissect the enzymatic pathways responsible for bupropion's metabolism, providing insights into the roles of various enzyme systems.

Cytochrome P450-Mediated Metabolism (e.g., CYP2B6) in Recombinant Systems and Subcellular Fractions

Cytochrome P450 2B6 (CYP2B6) is recognized as the principal enzyme responsible for the oxidative metabolism of bupropion, primarily catalyzing the formation of hydroxybupropion (B195616) researchgate.netnih.govnih.govdrugbank.com. Studies utilizing recombinant CYP2B6 systems and human liver microsomes (HLM) have demonstrated that deuterated bupropion analogs exhibit altered metabolic profiles compared to their non-deuterated counterparts. Specifically, the formation of CYP2B6-mediated R,R- or S,S-hydroxybupropion was significantly reduced in the presence of deuterated bupropion analogs researchgate.netnih.gov. This reduction is attributed to the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond is less readily cleaved than the carbon-hydrogen (C-H) bond during the enzymatic hydroxylation step, thereby slowing the metabolic rate wikipedia.org.

In these investigations, deuterated bupropion analogs showed a decrease in the formation of hydroxybupropion metabolites when incubated with recombinant CYP2B6 and human liver microsomes researchgate.netnih.gov. For instance, studies reported a 20-25% decrease in the formation of CYP2B6-mediated hydroxybupropion (both R,R- and S,S-isomers) when using deuterated bupropion analogs compared to unlabeled bupropion researchgate.netnih.gov. Furthermore, it has been observed that CYP2B6 metabolizes (S)-bupropion approximately three times faster than (R)-bupropion, indicating stereoselectivity in this pathway nih.gov. The deuteration studies suggest that this stereoselective hydroxylation is also influenced by the presence of deuterium (B1214612) researchgate.netnih.gov.

Carbonyl Reductase and Aldehyde Ketone Reductase Pathways (e.g., 11β-Hydroxysteroid Dehydrogenase Type 1, AKR1C1, AKR1C2, AKR1C3, CBR1)

Beyond oxidative metabolism by CYP enzymes, bupropion also undergoes reduction of its carbonyl group to form the active metabolites threohydrobupropion and erythrohydrobupropion. This reduction is mediated by a family of enzymes known as carbonyl reductases (CRs) researchgate.netresearchgate.netnih.gov. Research has identified several CRs involved in bupropion reduction, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), Aldo-Keto Reductase 1C1 (AKR1C1), AKR1C2, AKR1C3, and Carbonyl Reductase 1 (CBR1) researchgate.netnih.govpharmgkb.org.

Studies involving deuterated bupropion analogs in primary human hepatocytes have indicated a significant reduction in the formation of both threo- and erythro-hydrobupropion compared to unlabeled bupropion researchgate.netnih.gov. This finding suggests that deuterium substitution can also impact the efficiency of these carbonyl reductase pathways, likely due to the influence of the kinetic isotope effect on the reduction step. While specific quantitative data for Bupropion-D9 across all identified CRs are not detailed in all sources, the general observation of reduced hydrobupropion metabolite formation points to the influence of deuteration on these pathways researchgate.netnih.gov.

Role of Human Liver Microsomes (HLM) and Human Hepatocytes in Deuterated Bupropion Metabolism

Human liver microsomes (HLM) and primary human hepatocytes are critical in vitro models for studying drug metabolism, as they contain a broad spectrum of metabolizing enzymes. Investigations using these systems with deuterated bupropion analogs have confirmed the impact of deuterium substitution on bupropion's metabolic fate researchgate.netnih.gov.

Investigation of Kinetic Isotope Effects (KIE) on Bupropion Metabolism

The kinetic isotope effect (KIE) is a fundamental concept in understanding how isotopic substitution influences reaction rates. For deuterated drugs, the C-D bond is stronger and has a lower zero-point energy than the C-H bond, which can lead to a slower rate of bond cleavage in enzymatic reactions, particularly if the C-H bond cleavage is the rate-limiting step wikipedia.org.

Impact of Deuterium Substitution on Metabolic Rates and Pathway Diversion

The studies on deuterated bupropion analogs provide clear evidence of a kinetic isotope effect influencing bupropion's metabolic rates researchgate.netnih.gov. The observed significant decrease in the formation of hydroxybupropion by CYP2B6 and hydrobupropion by carbonyl reductases when using deuterated analogs indicates that the metabolic steps involving C-H bond cleavage are indeed rate-limiting for these transformations researchgate.netnih.gov.

Influence of Deuteration on Epimerization Processes

Bupropion is a chiral molecule, and its metabolism can involve stereoselective processes, including epimerization (racemization). Studies have shown that deuterated bupropion analogs exhibit a reduced rate of racemization compared to unlabeled bupropion researchgate.netnih.gov. This finding is significant as it suggests that deuterium substitution at specific sites can influence the stereochemical transformations of the molecule.

Specifically, deuterated bupropion analogs demonstrated a 20-25% decrease in racemization when studied in various in vitro systems researchgate.netnih.gov. This effect on epimerization, alongside the reduced metabolic rates, highlights the potential for deuteration to not only modify clearance but also to influence the stereochemical profile of drug metabolites, which can have implications for drug activity and toxicity.

Compound List:

Bupropion

Bupropion-D9 (or deuterated bupropion analogs)

Hydroxybupropion (R,R-hydroxybupropion, S,S-hydroxybupropion)

Threohydrobupropion

Erythrohydrobupropion

Cytochrome P450 2B6 (CYP2B6)

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Aldo-Keto Reductase 1C1 (AKR1C1)

Aldo-Keto Reductase 1C2 (AKR1C2)

Aldo-Keto Reductase 1C3 (AKR1C3)

Carbonyl Reductase 1 (CBR1)

Human Liver Microsomes (HLM)

Human Hepatocytes

Stable Isotope-Assisted Identification of Novel Metabolites in Enzymatic Systems

Stable isotope labeling, particularly with deuterium (D), is a powerful strategy for enhancing the sensitivity and specificity of metabolite identification in complex biological samples. By strategically incorporating deuterium atoms into the parent drug molecule, such as in Bupropion-D9, researchers can create a mass shift that clearly distinguishes the labeled drug and its metabolites from endogenous compounds or metabolites of unlabeled drugs present in the in vitro system. This approach is particularly beneficial when identifying novel or low-abundance metabolites that might otherwise be obscured in mass spectrometry-based analyses.

When Bupropion-D9 is incubated with various enzymatic systems, such as human liver S9 fractions, recombinant cytochrome P450 enzymes (e.g., CYP2B6), or liver microsomes, the deuterium label acts as an intrinsic tracer. Any metabolite formed from Bupropion-D9 will retain the deuterium atoms, appearing at a higher mass-to-charge ratio (m/z) compared to its unlabeled counterpart. This mass difference allows for the confident assignment of detected signals to Bupropion-derived metabolites, even in the presence of complex biological backgrounds. This technique significantly improves the confidence in metabolite identification, enabling the discovery and characterization of metabolic pathways that might be missed using unlabeled compounds alone.

Table 1: Identification of Bupropion Metabolites Using Bupropion-D9 in Enzymatic Systems

| Metabolite Identified/Studied | Enzymatic System Used | Role of Bupropion-D9 Label | Primary Finding/Observation | Citation(s) |

| (2S,3S)-Hydroxybupropion | S9 fraction | Forms d8-(2S,3S)-hydroxybupropion | Deuterium loss indicates specific metabolic transformation site. | researchgate.netjax.orgresearchgate.net |

| 4'-Hydroxybupropion | S9 fraction | Forms d9-4'-hydroxybupropion | Deuterium retention distinguishes from (2S,3S)-isomer. | researchgate.netjax.orgresearchgate.net |

| Hydroxybupropion (R,R/S,S) | CYP2B6, Liver Microsomes | Reduced formation compared to unlabeled bupropion | Deuteration reduces CYP2B6-mediated metabolism. | nih.govresearchgate.net |

| Threohydrobupropion | Carbonyl Reductases | Studied using deuterated analogs | Deuteration effects on reduction pathways observed. | nih.govresearchgate.netresearchgate.net |

| Erythrohydrobupropion | Carbonyl Reductases | Studied using deuterated analogs | Deuteration effects on reduction pathways observed. | nih.govresearchgate.netresearchgate.net |

Differentiation and Characterization of Stereoisomeric and Positional Isomers

Bupropion is a chiral molecule, and its metabolic transformation can lead to the formation of various stereoisomers and positional isomers. Distinguishing these closely related compounds is often challenging due to their similar physicochemical properties, necessitating advanced analytical techniques. Stable isotope labeling, as exemplified by the use of Bupropion-D9, plays a crucial role in resolving these ambiguities.

One significant application involves differentiating positional isomers. For instance, bupropion is known to be metabolized by CYP2B6 to form (2S,3S)-hydroxybupropion, and also a positional isomer, 4'-hydroxybupropion. These isomers can be difficult to distinguish based solely on mass spectrometry due to their identical nominal masses. However, studies utilizing Bupropion-D9 have demonstrated that the metabolic conversion to (2S,3S)-hydroxybupropion involves the loss of one deuterium atom, resulting in a d8-labeled product. In contrast, the formation of 4'-hydroxybupropion from Bupropion-D9 retains the deuterium label, yielding a d9-labeled product. This differential labeling allows for the clear distinction and quantification of these positional isomers using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) researchgate.netjax.orgresearchgate.net.

Furthermore, the chirality of bupropion and its metabolites means that stereoisomers (enantiomers and diastereomers) are also formed. For example, bupropion is reduced to erythrohydrobupropion and threohydrobupropion, each existing as a pair of enantiomers. Similarly, hydroxybupropion can exist as enantiomers (R,R and S,S). While direct differentiation of stereoisomers often relies on stereoselective chromatographic methods, studies using deuterated analogs like Bupropion-D4 or Bupropion-D10 have shown that deuteration can influence the formation rates of specific stereoisomers. For example, deuterated bupropion analogs exhibited a significant decrease in the formation of CYP2B6-mediated R,R- or S,S-hydroxybupropion compared to the unlabeled parent drug nih.govresearchgate.net. This observation underscores how isotopic substitution can impact stereoselective metabolism, and when combined with stereoselective analytical assays, provides a comprehensive understanding of bupropion's metabolic fate.

Table 2: Differentiation of Isomers Using Bupropion-D9 and Related Deuterated Analogs

| Isomer Type | Specific Isomers Differentiated | Method/Observation with Deuterated Bupropion | Analytical Technique | Citation(s) |

| Positional Isomer | (2S,3S)-Hydroxybupropion vs. 4'-Hydroxybupropion | (2S,3S)-isomer loses deuterium (d8), 4'-isomer retains it (d9). | LC-MS/MS | researchgate.netjax.orgresearchgate.net |

| Stereoisomer | R,R- vs. S,S-Hydroxybupropion | Deuterated analogs (d4, d10) showed reduced formation of specific hydroxybupropion stereoisomers. | LC-MS/MS | nih.govresearchgate.net |

| Stereoisomer | Threohydrobupropion enantiomers (e.g., 1S,2S vs. 1R,2R) | Deuterated analogs showed reduced formation compared to unlabeled bupropion. | Stereoselective LC-MS/MS | nih.govresearchgate.netnih.gov |

| Stereoisomer | Erythrohydrobupropion enantiomers (e.g., 1R,2S vs. 1S,2R) | Deuterated analogs showed reduced formation compared to unlabeled bupropion. | Stereoselective LC-MS/MS | nih.govresearchgate.netnih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Research with Deuterated Bupropion Analogs

Comparative Pharmacokinetic Profiling of Bupropion-D9 and Non-Deuterated Bupropion (B1668061) in Animal Models

Preclinical studies have explored the pharmacokinetic differences between deuterated bupropion analogs and the parent compound in various animal models. These investigations are crucial for understanding how deuterium (B1214612) substitution influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolite Profile Changes in Preclinical Species Following Deuterated Analog Administration

Deuterium labeling can influence the metabolic pathways of a drug, potentially leading to altered metabolite profiles. Studies on deuterated bupropion analogs have demonstrated a significant decrease in the formation of certain metabolites, such as R,R- or S,S-hydroxybupropion, and threo- and erythro-hydrobupropion, when compared to the non-deuterated form nih.govresearchgate.net. In primary human hepatocytes, the metabolism of deuterated analogs to these specific metabolites was significantly less than that of the non-deuterated bupropion nih.govresearchgate.net. This suggests that deuterium substitution can lead to a more simplified metabolic profile, potentially reducing the generation of certain byproducts. While the cited studies primarily focus on human hepatocytes, the principle of altered metabolite formation due to deuterium substitution is generally applicable to preclinical species, indicating a potential for modified metabolite profiles following deuterated analog administration.

In Vitro and Cellular Pharmacodynamic Studies

In vitro and cellular studies are essential for understanding how deuterium substitution affects a compound's interaction with its biological targets, such as receptors and neurotransmitter transporters.

Receptor Binding and Neurotransmitter Reuptake Inhibition Assays in Cell Lines and Tissue Preparations

Research on deuterated dextromethorphan (B48470) combined with bupropion (SAL0114) indicated that deuterium substitution did not alter the in vitro activity of dextromethorphan against its antidepressant targets nih.govnih.govresearchgate.net. Similarly, studies on deuterated bupropion analogs suggest that strategic deuterium substitution aims to alter the metabolic profile rather than the primary pharmacodynamic activity. For bupropion itself, in vitro studies show it is a weak inhibitor of norepinephrine (B1679862) and dopamine (B1211576) reuptake, with negligible inhibition of serotonin (B10506) reuptake probes-drugs.orgnih.gov. Its active metabolites, hydroxybupropion (B195616), threohydrobupropion, and erythrohydrobupropion, also exhibit reuptake inhibition activity probes-drugs.orgnih.gov. While specific receptor binding and neurotransmitter reuptake inhibition data for "Bupropion-D9" are not directly available in the provided search results, the general strategy of deuteration is to maintain or improve the drug's established pharmacodynamic profile while modifying its pharmacokinetic properties. For instance, deuterated dextromethorphan maintained the same in vitro activity as its non-deuterated counterpart nih.govnih.govresearchgate.net.

Investigation of Deuterium Substitution on Ligand-Target Interactions

The impact of deuterium substitution on ligand-target interactions is a key area of investigation. Studies on deuterated dextromethorphan have shown that deuterium substitution did not affect its in vitro activity against antidepressant targets nih.govnih.govresearchgate.net. This suggests that the binding affinity or functional activity at the target site remains largely unchanged. For bupropion, its mechanism of action involves the inhibition of norepinephrine and dopamine reuptake and antagonism of nicotinic acetylcholine (B1216132) receptors probes-drugs.orgnih.govwikipedia.org. Deuteration is a strategy to potentially slow metabolism by increasing the stability of carbon-deuterium bonds compared to carbon-hydrogen bonds nih.govresearchgate.net. This approach aims to modify the pharmacokinetic profile, potentially leading to a simplified drug profile, reduced toxicity, and improved tolerability, without compromising the drug's interaction with its intended targets nih.govresearchgate.net.

Specialized Research Applications of Bupropion D9

Application in Metabolomics and Exposomics for Xenobiotic Identification

Bupropion-D9 plays a vital role in advanced analytical techniques used in metabolomics and exposomics, fields dedicated to understanding the complete set of small molecules within biological systems and the totality of environmental exposures, respectively. Its primary application in these areas is as an internal standard for quantitative mass spectrometry-based analyses.

In quantitative assays using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), Bupropion-D9 is added to samples to accurately quantify the levels of native bupropion (B1668061) and its metabolites, such as hydroxybupropion (B195616) taylorandfrancis.comnih.gov. The stable isotope label ensures that Bupropion-D9 co-elutes and ionizes similarly to the endogenous compound, compensating for variations in sample preparation, extraction efficiency, and instrument response.

Furthermore, Bupropion-D9 is instrumental in stable-isotope assisted metabolite identification studies, particularly when combined with in vitro enzymatic systems like S9 fractions from liver homogenates. This methodology allows researchers to enzymatically generate known and potential metabolites of bupropion. By using d9-bupropion, specific deuterated metabolites, such as d8-(2S,3S)-hydroxybupropion and d9-4′-hydroxybupropion, can be generated and subsequently detected and identified using High-Resolution Mass Spectrometry (HRMS) researchgate.netresearchgate.netjax.orgresearchgate.netnih.gov. This approach is crucial for annotating unknown metabolomes and identifying xenobiotic exposures, as it provides authentic, labeled standards for comparison, enhancing the confidence in metabolite identification based on accurate mass, retention time, and fragmentation patterns researchgate.netjax.orgnih.gov. This capability is essential for exposomics research, which aims to comprehensively map environmental chemical exposures and their biological consequences researchgate.netnih.govchemrxiv.org.

| Metabolite Name | Deuterium (B1214612) Label | m/z Value (approx.) | Enzyme System | Reference |

| (2S,3S)-hydroxybupropion | d8 | 264.1600 | S9 Fraction | researchgate.netresearchgate.netjax.orgresearchgate.net |

| 4′-hydroxybupropion | d9 | 265.1674 | S9 Fraction | researchgate.netresearchgate.netjax.orgresearchgate.net |

| Bupropion | Unlabeled | 256.1099 | S9 Fraction | researchgate.netresearchgate.netjax.orgresearchgate.net |

Use in Investigating Drug-Drug Interactions at a Mechanistic Level (excluding clinical outcomes)

Bupropion and its metabolites are known modulators of cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP2C19, making them valuable tools for studying drug-drug interaction (DDI) mechanisms in vitro. Bupropion-D9 can be used in conjunction with these studies to ensure accurate quantification of the parent compound and its metabolites as they exert their inhibitory effects.

Research has demonstrated that bupropion and its primary metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—can inhibit CYP2D6 activity through competitive mechanisms. Threohydrobupropion and erythrohydrobupropion have been identified as particularly potent CYP2D6 inhibitors, with reported Ki values of 5.4 µM and 1.7 µM, respectively, compared to bupropion (Ki = 21 µM) and hydroxybupropion (Ki = 13 µM) taylorandfrancis.com. Bupropion itself also shows competitive inhibition of CYP2C19 (Ki = 1.631 ± 0.544 µM) and CYP2D6 (Ki = 1.017 ± 0.284 µM) researchgate.net. The inhibitory potency order for CYP2D6 is generally reported as hydroxybupropion > threohydrobupropion > erythrohydrobupropion > bupropion researchgate.net.

Beyond reversible inhibition, bupropion and its metabolites have also been shown to downregulate CYP2D6 mRNA expression in liver cells, adding another layer to their DDI potential nih.govmdpi.comdrugbank.com. These mechanistic insights, derived from in vitro enzyme assays and cell-based studies, are crucial for predicting how co-administered drugs metabolized by these CYP enzymes might have altered pharmacokinetic profiles.

| Compound/Metabolite | CYP Enzyme | Inhibition Type | Ki Value (µM) | Reference |

| Threohydrobupropion | CYP2D6 | Competitive | 5.4 | taylorandfrancis.com |

| Erythrohydrobupropion | CYP2D6 | Competitive | 1.7 | taylorandfrancis.com |

| Bupropion | CYP2D6 | Competitive | 21 | taylorandfrancis.com |

| Hydroxybupropion | CYP2D6 | Competitive | 13 | taylorandfrancis.com |

| Bupropion | CYP2C19 | Competitive | 1.631±0.544 | researchgate.net |

| Bupropion | CYP2D6 | Competitive | 1.017±0.284 | researchgate.net |

Research into Cellular Toxicity and Genotoxicity in Model Systems

The evaluation of potential cellular toxicity and genotoxicity is a critical step in drug development and safety assessment. Bupropion and its metabolites have been studied in vitro using various cell models, including human peripheral lymphocytes and human cortical neuron cell lines. While Bupropion-D9 itself is primarily an analytical standard, the research conducted on bupropion's cellular effects informs the broader understanding of the drug's interaction with biological systems.

In studies involving human peripheral lymphocytes , bupropion hydrochloride (WB) has been assessed for its genotoxic potential. Assays such as the comet assay, micronucleus test, and sister chromatid exchange (SCE) analysis were employed. Results indicated that WB could induce DNA damage detectable by the comet assay at concentrations of 25 µM. While some potential for genotoxicity was observed in lymphocytes, leading to DNA damage and possible prevention of cell division in damaged cells, the cytogenetic effects were considered unlikely to occur in vivo in subjects administered bupropion nih.gov.

Research using human cortical neuron (HCN2) cell lines has also revealed cytotoxic effects. Treatment with 100 µM bupropion hydrochloride for 48 hours resulted in significant neurite loss and cell death, evidenced by a large number of floating cells, indicating a cytotoxic impact on neuronal morphology and viability nih.gov. Additional studies have pointed to bupropion inducing endoplasmic reticulum stress and apoptosis in neuronal cell lines like SH-SY5Y duke.edu.

| Cell Type | Assay | Concentration | Key Finding | Reference |

| Human Peripheral Lymphocytes | Comet Assay | 25 µM | Detected DNA damage. | nih.gov |

| Human Peripheral Lymphocytes | Micronucleus / SCE Assay | Not specified | No significant difference in SCE frequency; potential genotoxic effects noted, but deemed unlikely in vivo. | nih.gov |

| Human Cortical Neuron (HCN2) | Cellular Viability Assay | 100 µM | Significant neurite loss and cell death observed after 48 hours of treatment. | nih.gov |

| SH-SY5Y Cells | Apoptosis Assays | Not specified | Bupropion induces endoplasmic reticulum stress, mitochondrial cytochrome c release, and caspase-related apoptosis. | duke.edu |

Exploration of Isotopic Effects on Chirality and Stereoselective Processes in Biological Systems

Bupropion is a chiral compound, and its pharmacokinetics and pharmacological activity are significantly influenced by stereochemistry drugbank.comduke.eduresearchgate.netnih.gov. Bupropion is administered as a racemate, meaning it contains equal amounts of R- and S-enantiomers. These enantiomers undergo stereoselective metabolism, leading to the formation of various stereoisomeric metabolites, such as R,R- and S,S-hydroxybupropion, and different forms of hydrobupropion taylorandfrancis.comdrugbank.comnih.gov.

The use of deuterated analogues like Bupropion-D9 provides a powerful means to investigate these stereoselective processes. Deuterium substitution at specific metabolic "soft spots" has been shown to influence epimerization rates and metabolic pathways nih.govresearchgate.net. Studies indicate that deuterated bupropion analogues can exhibit a 20-25% decrease in racemization compared to the non-deuterated parent compound nih.govresearchgate.net. This isotopic effect can lead to a significant reduction in the formation of specific metabolites, such as CYP2B6-mediated R,R- or S,S-hydroxybupropion, when compared to the metabolism of unlabeled bupropion nih.govresearchgate.net.

The stereoselective metabolism of bupropion is primarily mediated by enzymes like CYP2B6, with genetic variants of this enzyme notably affecting the hydroxylation of bupropion enantiomers duke.eduduke.edunih.govresearchgate.net. For instance, hydroxylation of (S)-bupropion by CYP2B6 is approximately threefold greater than that of (R)-bupropion researchgate.net. The use of deuterium-labeled bupropion allows researchers to precisely track and quantify the formation rates of specific stereoisomers of metabolites, thereby elucidating the enzyme kinetics and stereoselectivity involved in these biotransformation pathways. This is critical for understanding how chirality impacts drug efficacy, safety, and drug-drug interactions, particularly concerning the differential inhibitory potential of bupropion enantiomers and their metabolites on CYP enzymes nih.govdrugbank.comduke.eduplos.org.

| Process | Compound | Deuterated Analogue | Observed Effect | Reference |

| Racemization | Bupropion | Bupropion-d4/d10 | 20-25% decrease in racemization. | nih.govresearchgate.net |

| CYP2B6-mediated Hydroxylation | Bupropion | Deuterated Analogs | Significantly reduced formation of R,R- and S,S-hydroxybupropion, and threo- and erythro-hydrobupropion compared to R/S-d0 bupropion. | nih.govresearchgate.net |

| Stereoselective Disposition | Bupropion | Bupropion-D9 | Allows for precise tracking of enantiomers and metabolites, aiding in understanding differential plasma concentrations and clearance rates (e.g., R-bupropion > S-bupropion; R,R-OH-bupropion > S,S-OH-bupropion). | taylorandfrancis.comdrugbank.comnih.gov |

| CYP2D6 Inhibition Potency (Stereoisomers) | Bupropion/Metabolites | Not applicable | R,R-OH-bupropion, S-bupropion, and erythrohydrobupropion identified as potent inhibitors of CYP2D6 in vitro. Deuterated analogues help dissect the contribution of specific stereoisomers to overall inhibition. | nih.govdrugbank.com |

Bupropion-D9 serves as an indispensable research tool, facilitating precise analytical quantification and detailed mechanistic investigations. Its application as an internal standard in metabolomics and exposomics enhances the accuracy of xenobiotic identification. In the realm of drug-drug interactions, it aids in elucidating the complex inhibitory mechanisms of bupropion and its metabolites on CYP enzymes. Furthermore, its utility in studying cellular toxicity and genotoxicity provides valuable insights into the drug's potential cellular effects. Crucially, the isotopic labeling in Bupropion-D9 allows for a deeper understanding of bupropion's stereoselective metabolism and the impact of deuteration on chiral processes, contributing significantly to the fields of pharmacokinetics, pharmacodynamics, and drug development.

Compound Names

| Common Name | Chemical Name |

| Bupropion | 1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone |

| Bupropion-D9 | 1-(3-chlorophenyl)-2-[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]-1-propanone-3,3,3-d3, monohydrochloride (or similar deuterated forms) |

| Hydroxybupropion | 1-(3-chlorophenyl)-2-[[1,1-dimethylethyl)amino]-1-hydroxy-1-propanone |

| Threohydrobupropion | 1-(3-chlorophenyl)-2-[[1,1-dimethylethyl)amino]-1,3-propanediol (threo isomer) |

| Erythrohydrobupropion | 1-(3-chlorophenyl)-2-[[1,1-dimethylethyl)amino]-1,3-propanediol (erythro isomer) |

Emerging Research Perspectives and Methodological Advancements

Novel Deuterium (B1214612) Labeling Technologies and Their Implications for Bupropion (B1668061) Research

Deuterium labeling, the replacement of hydrogen atoms with deuterium, offers a unique approach to modify drug properties without significantly altering their chemical structure. This technique is crucial for understanding drug metabolism and pharmacokinetics (ADME) by allowing researchers to trace drug pathways with high precision adesisinc.commusechem.comacs.org. For bupropion, deuterium labeling has demonstrated significant implications for its metabolic profile and stereochemical integrity.

Research has shown that selective deuterium substitution at metabolic "soft spots" within bupropion molecules can lead to a reduced rate of metabolism and a decrease in the formation of potentially toxic metabolites, such as hydroxybupropion (B195616) researchgate.netnih.gov. Studies have synthesized various deuterated bupropion analogues, including those with deuterium incorporated at specific sites of metabolism and epimerization. These analogues exhibited a notable 20-25% decrease in racemization compared to non-deuterated bupropion. Furthermore, the formation of CYP2B6-mediated R,R- and S,S-hydroxybupropion was significantly reduced in deuterated analogues when studied with recombinant CYP2B6 and human liver microsomes. Similar reductions were observed for threo- and erythro-hydrobupropion in primary human hepatocytes researchgate.netnih.gov.

Table 1: Impact of Deuterium Labeling on Bupropion Metabolism and Racemization

| Parameter | Bupropion (R/S-d0) | Deuterated Bupropion Analogues (e.g., D9) | Impact of Deuteration |

| Racemization Rate | Baseline | 20-25% decrease | Reduced |

| CYP2B6-mediated R,R-hydroxybupropion formation | Baseline | Significantly decreased | Reduced |

| CYP2B6-mediated S,S-hydroxybupropion formation | Baseline | Significantly decreased | Reduced |

| Metabolism to threo-hydrobupropion | Baseline | Significantly less | Reduced |

| Metabolism to erythro-hydrobupropion | Baseline | Significantly less | Reduced |

*Data compiled from researchgate.netnih.gov.

Beyond modulating metabolism, deuterated bupropion, specifically Bupropion-D9, is utilized as a critical tool for analytical purposes. It serves as a reference standard and an internal standard in quantitative assays, particularly in liquid chromatography-mass spectrometry (LC/MS) and gas chromatography-mass spectrometry (GC/MS) methods. This application is vital for accurately quantifying bupropion levels in biological matrices for clinical toxicology, forensic analysis, and drug development acs.orgacs.orgnih.govaxios-research.comijper.org.

Novel deuterium labeling technologies, such as advancements in hydrogen isotope exchange (HIE) and late-stage functionalization, enhance the efficiency and versatility of creating these labeled compounds musechem.comacs.orgresearchgate.net. The integration of flow chemistry is also contributing to safer, more scalable, and efficient synthesis of isotope-labeled compounds adesisinc.com.

Integration of Deuterated Bupropion Studies into Systems Pharmacology Approaches

Systems pharmacology seeks to understand drug actions and disposition within the complex, interconnected biological systems of the body nih.govnih.govfrontiersin.org. Deuterated bupropion plays a significant role in this integrative approach by providing precise tools for tracing metabolic pathways and understanding drug behavior at a systems level.

The ability of stable isotopes, such as deuterium, to unambiguously track atoms through metabolic networks is fundamental to systems biochemistry and pharmacology nih.gov. Deuterated bupropion can be used to map the drug's journey through the body, contributing to the detailed analysis of its absorption, distribution, metabolism, and excretion (ADME) metsol.com. For instance, using D9-bupropion with enzyme systems allows for the differentiation of specific metabolic products, such as distinguishing between (2S,3S)-hydroxybupropion and 4′-hydroxybupropion based on the retention or loss of deuterium labels nih.gov. This detailed metabolic profiling is essential for building comprehensive pharmacokinetic models that are central to systems pharmacology.

Furthermore, stable isotope technology, including the use of labeled drug substances, is instrumental in investigating the mechanisms of drug metabolism-mediated toxicity and adverse effects nih.gov. By simplifying the pharmacokinetic profile and potentially reducing the formation of harmful metabolites, as observed with deuterated bupropion analogues researchgate.netnih.gov, these compounds contribute to a safer drug profile within a broader biological context. The application of stable isotope technology also aligns with the principles of personalized medicine, enabling the assessment of patient-specific drug responses and metabolic profiles nih.govmetsol.com.

Future Directions in the Development of Isotope-Labeled Probes for Drug Metabolism and Transport Research

The field of isotope labeling for drug metabolism and transport research is continually evolving, with future directions focused on enhanced precision, efficiency, and broader applicability. Advancements in automated synthesis platforms and novel labeling reagents are expected to further refine the capabilities of isotope labeling adesisinc.com.

A key area of development involves the creation of more sophisticated isotope-labeled probes. These probes will enable a deeper understanding of complex drug-drug interactions, the precise roles of drug transporters, and the intricate dynamics of metabolic pathways. For bupropion and similar compounds, future research may focus on developing labeled analogues that can specifically target and trace particular metabolic enzymes or transporters, providing highly resolved insights into their in vivo behavior.

The application of deuterium labeling is expanding beyond traditional pharmacokinetic studies into areas like quantitative proteomics, glycomics, and lipidomics, facilitating large-scale measurements and a more holistic understanding of disease pathophysiology . Furthermore, the development of late-stage deuteration methodologies continues to be important for drug discovery, allowing for the efficient labeling of complex molecules acs.orgresearchgate.net.

The trend towards sustainability and cost-effectiveness in chemical synthesis will also influence the development of isotope labeling techniques, promoting greener chemistry and optimized synthesis routes adesisinc.com. As analytical methodologies, particularly mass spectrometry, continue to advance, the sensitivity and resolution of studies employing isotope-labeled compounds will increase, providing unprecedented detail in drug metabolism and transport research.

Compound List:

Bupropion

Bupropion D9 (Deuterated Bupropion)

Hydroxybupropion (including R,R- and S,S-hydroxybupropion)

Threohydrobupropion

Erythrohydrobupropion

4′-hydroxybupropion

(2S,3S)-hydroxybupropion

常见问题

Q. What advanced neuropharmacological assays validate bupropion’s dual reuptake inhibition in humans?

- Methodology : Positron emission tomography (PET) with radiolabeled DA/NE transporters (e.g., [11C]PE2I) in vivo. Clinical studies confirm bupropion occupancy rates of 50–60% at DA transporters, correlating with plasma concentrations of active metabolites like BW 306 .

Methodological Recommendations

- For Metabolite Studies : Combine LC-HRMS for structural elucidation with in vivo microdialysis to measure brain extracellular fluid concentrations .

- For Clinical Trials : Use adaptive designs (e.g., SMART trials) to address refractory depression subgroups and integrate biomarker stratification (e.g., CYP2B6 genotyping) .

- For Preclinical Models : Standardize withdrawal periods in smoking cessation studies to avoid selection bias (e.g., excluding non-abstinent subjects) and use translational cognitive tasks (e.g., Sustained Attention to Response Task) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。